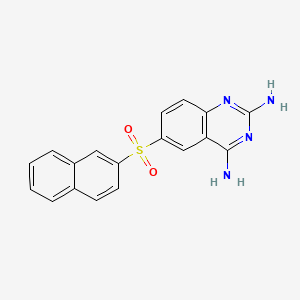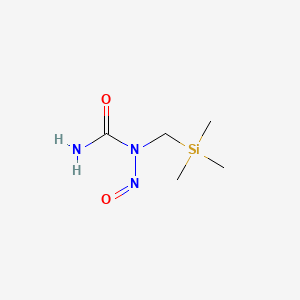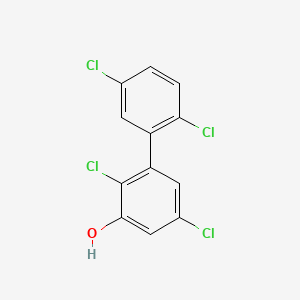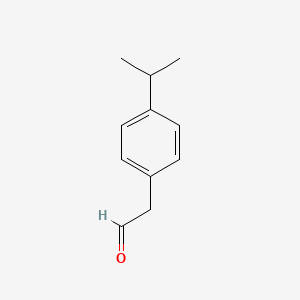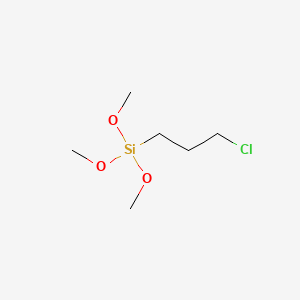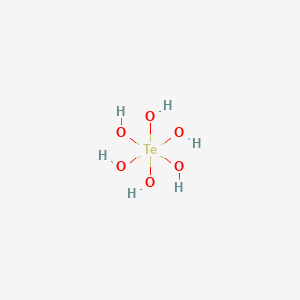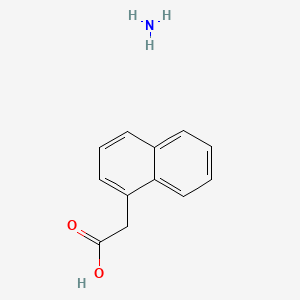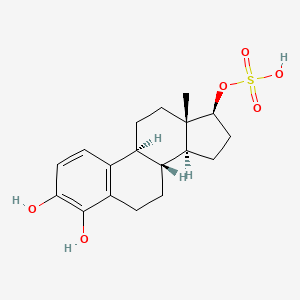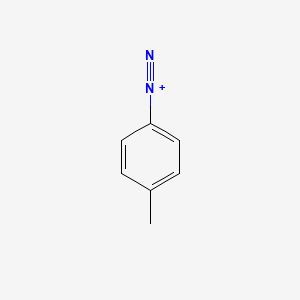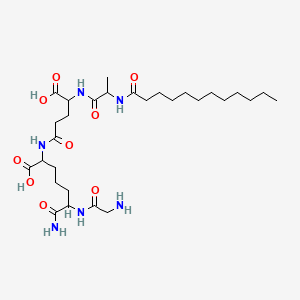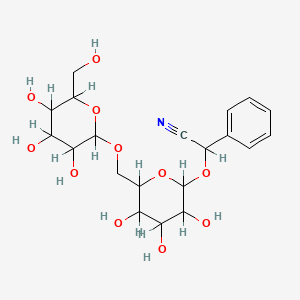
D-Amygdalin
Übersicht
Beschreibung
Amygdalin, also known as D-Mandelonitrile-β-D-glucoside-6-β-glucoside, is a naturally occurring chemical compound found in many plants, most notably in the seeds (kernels) of apricots, bitter almonds, apples, peaches, cherries, and plums . It is classified as a cyanogenic glycoside because it includes a nitrile group that can be released as the toxic cyanide anion by the action of a beta-glucosidase .
Synthesis Analysis
The synthesis of amygdalin involves the initial conversion of L-phenylalanine into mandelonitrile catalyzed by cytochrome P450 and CYP71AN24 . The enzymes involved in the amygdalin biosynthetic pathway include PdCYP79D16 and PdCYP71AN24, which catalyze phenylalanine-to-mandelonitrile conversion, PdUGT94AF3, which catalyzes prunasin formation, and PdUGT94AF1 and PdUGT94AF2, which catalyze amygdalin formation from prunasin .
Molecular Structure Analysis
Amygdalin is a cyanogenic glycoside compound which consists of dibenzaldehyde, hydrocyanic acid, and two glucose molecules (D-mandelonitrile-β-D-glucoside-6-β-glucoside) . Its molecular formula is C20H27NO11 .
Chemical Reactions Analysis
Amygdalin has been studied for its thermal behavior and decomposition kinetics . It has also been directly determined in water, sewage, and biological materials using electrospray ionization mass spectrometry (ESI-MS) and flowing atmospheric-pressure afterglow mass spectrometry (FAPA-MS) .
Physical And Chemical Properties Analysis
Amygdalin is a cyanogenic glycoside derived from the aromatic amino acid phenylalanine . It has a molar mass of 457.429 and a melting point of 223-226 °C .
Wissenschaftliche Forschungsanwendungen
Female Reproduction
Amygdalin influences physiological processes including female reproduction at various regulatory levels via extra- and intracellular signaling pathways regulating secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis . It has a significant impact on the ovaries, which play a fundamental role in reproduction as well as the production of hormones and the egg cells .
Antioxidant Potential
Amygdalin has been recognized for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Gastrointestinal Microbiota Intervention
Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract . It has been found to intervene with the gastrointestinal microbiota, which plays a crucial role in human health .
Anticancer Therapeutic and Mechanisms
Amygdalin has been studied for its anticancer therapeutic potential . It has been found to suppress the formation of cancer cells . Several studies have shown the efficacy of amygdalin as a cancer therapy due to its cytotoxicity, antioxidant activity, and apoptosis in vitro using human cancer cell lines .
Toxicity and Encapsulation
Amygdalin’s toxicity has been a subject of study . While being metabolized in the body, amygdalin releases significant amounts of cyanide, which may lead to acute health hazard in those individuals who may be at risk . However, its potential applicability at low doses may present a promising tool for regulation of various physiological processes .
Disease Management
Amygdalin has potential applicability in disease management primarily in cancer phytotherapy, animal production, medicine, and biotechnology . However, further research involving carefully designed dose–response studies is required to overcome the possible side effects of amygdalin and assure its safety as a therapeutic agent .
Wirkmechanismus
Amygdalin, also known as Amygdaloside or D-Amygdalin, is a cyanogenic glycoside compound found primarily in the kernels and pulps of fruits . It has been proposed as a promising naturally occurring substance with potential anticancer effects . Its use is controversial due to its potential toxicity .
Target of Action
Amygdalin’s primary targets are cancer cells, particularly those of lung, breast, prostate, colorectal, cervical, and gastrointestinal cancers . It interacts with these cells at various regulatory levels, influencing processes such as secretory activity, cell viability, steroidogenesis, proliferation, and apoptosis .
Mode of Action
Amygdalin exerts its effects by inducing reactive oxygen species (ROS) production . This leads to an overproduction of benzaldehyde, which may trigger protein oxidation . Amygdalin also influences the expression of Bax and Bcl-2 proteins in cancer cells . It increases Bax (a pro-apoptotic protein) and decreases Bcl-2 (an anti-apoptotic protein), promoting apoptosis .
Biochemical Pathways
Amygdalin’s biochemical pathway involves the conversion of L-phenylalanine into mandelonitrile, catalyzed by cytochrome P450 and CYP71AN24 . This is followed by glycosylation into prunasin, and further glycosylation results in the formation of amygdalin .
Pharmacokinetics
Amygdalin’s pharmacokinetics have been studied in animals. After both intravenous and oral administration, only a few percent of the amygdalin dose are systemically available . Amygdalin’s toxicity depends heavily on the variety of bacteria in the digestive tract . The oral route has a dose range of 0.6 to 1 g daily .
Result of Action
Amygdalin’s action results in the induction of apoptosis in cancer cells, inhibition of cancer cell proliferation, and slowing down of tumor metastatic spread . It also releases significant amounts of cyanide, which may lead to acute health hazards .
Action Environment
Amygdalin’s action, efficacy, and stability can be influenced by environmental factors. For instance, the variety of bacteria in the digestive tract can affect its toxicity . Furthermore, encapsulation of amygdalin in alginate-chitosan nanoparticles (ACNPs) has been proposed as a method to enhance its cytotoxic effect on malignant cells and provide a regulated, sustained release of the compound without causing harm to healthy cells or tissues .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO11/c21-6-10(9-4-2-1-3-5-9)30-20-18(28)16(26)14(24)12(32-20)8-29-19-17(27)15(25)13(23)11(7-22)31-19/h1-5,10-20,22-28H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCIJNAGGSZNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO11 | |
| Record name | amygdalin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Amygdalin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872004 | |
| Record name | alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amygdalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN ALCOHOL; INSOL IN ETHER, CHLOROFORM; SOL IN HOT ALCOHOL | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isoamygdalin | |
CAS RN |
51371-34-7, 1173199-73-9, 29883-15-6 | |
| Record name | amygdalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-[(6-O-Hexopyranosylhexopyranosyl)oxy]benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amygdalin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amygdalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223-226 °C, 214 °C | |
| Record name | AMYGDALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3559 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Amygdalin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035030 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action for amygdalin's anticancer effects?
A1: While the exact mechanism remains under investigation, several studies suggest amygdalin may exert anticancer effects through multiple pathways, including:
- Induction of Apoptosis: Amygdalin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including lung, breast, prostate, and cervical cancer cells. [, , , ] This effect is often associated with the upregulation of pro-apoptotic proteins like Bax and caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2. [, , ]
- Cell Cycle Arrest: Amygdalin has demonstrated the ability to induce cell cycle arrest in specific phases (G0/G1 or S phase), effectively halting the proliferation of cancer cells. [, ]
- Inhibition of Adhesion and Migration: Some studies suggest that amygdalin might interfere with the adhesion and migration of cancer cells, potentially limiting their ability to metastasize. [, , ]
Q2: How is amygdalin metabolized in the body?
A2: Amygdalin is metabolized by enzymes like β-glucosidase, which is present in various tissues, including the liver and gut. This enzymatic breakdown releases benzaldehyde, glucose, and hydrogen cyanide. [, , , ]
Q3: What is the molecular formula and weight of amygdalin?
A3: The molecular formula of amygdalin is C20H27NO11, and its molecular weight is 457.42 g/mol.
Q4: What spectroscopic techniques are used to characterize amygdalin?
A4: Various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and 13C nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize amygdalin and its isomers. [, , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often used for identification and quantification. []
Q5: How stable is amygdalin under different storage conditions?
A5: Amygdalin can degrade under certain conditions, leading to a decrease in its potency and potential changes in its biological activity. [, , ] Studies have shown that:
- Temperature: Amygdalin is susceptible to degradation at high temperatures. [, , ]
- pH: Isomerization of D-amygdalin to neoamygdalin is favored in alkaline conditions and inhibited in acidic conditions. [, , ]
- Solvent: Ethanol has been shown to inhibit the isomerization of amygdalin. [, ]
- Container Material: The type of container material can influence amygdalin's stability, with glass potentially accelerating degradation compared to high-density polyethylene. []
Q6: What strategies can be employed to improve the stability of amygdalin?
A6: Several approaches have been investigated to enhance amygdalin's stability:
- Encapsulation: Encapsulating amygdalin within hydrogel beads, prepared using materials like sodium alginate, has shown promise in improving its thermal stability and achieving a controlled release profile. []
- Acidic Conditions: Maintaining acidic conditions during extraction and processing can help inhibit the racemization of amygdalin. []
- Solvent Selection: Utilizing ethanol as a solvent, particularly during extraction, can contribute to preserving amygdalin's stability. [, ]
- Appropriate Storage: Storing amygdalin in inert containers, like those made of high-density polyethylene, and maintaining appropriate temperature and humidity levels can help minimize degradation. []
Q7: What in vitro models have been used to study amygdalin's anticancer activity?
A7: Various human cancer cell lines, including but not limited to MCF-7 (breast cancer), A549 and PC9 (lung cancer), HeLa (cervical cancer), DU145 and LNCaP (prostate cancer), HepG-2 (liver cancer), and EJ (bladder cancer), have been employed to evaluate the effects of amygdalin on cell viability, proliferation, apoptosis, cell cycle progression, and expression of relevant proteins. [, , , , , ]
Q8: Have there been any clinical trials investigating amygdalin as a cancer treatment?
A8: While amygdalin has been proposed as a cancer treatment for decades, clinical trials remain limited. Two early clinical trials, conducted several decades ago, failed to demonstrate significant benefits of amygdalin in cancer patients. [, ]
Q9: What are the known toxicities associated with amygdalin?
A9: The primary safety concern with amygdalin stems from its potential to release hydrogen cyanide upon metabolism. [, , , ] Hydrogen cyanide is a potent toxin that can interfere with cellular respiration, leading to serious health complications and even death in severe cases. [, ]
Q10: How is amygdalin typically quantified in plant materials and pharmaceutical preparations?
A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed for the quantification of amygdalin in plant materials, pharmaceutical formulations, and biological samples. [, , , ]
Q11: What are some challenges in the analysis of amygdalin?
A11: Analyzing amygdalin can be challenging due to:
- Isomerization: The potential for amygdalin to isomerize into neoamygdalin during extraction and analysis necessitates careful optimization of analytical methods to accurately quantify both forms. [, , , ]
- Matrix Effects: The complex matrices of plant materials and biological samples can interfere with amygdalin detection, requiring effective extraction and purification steps. []
Q12: What are the future research directions for amygdalin?
A12: Future research on amygdalin could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



